Tyr-α-CGRP (human)

Übersicht

Beschreibung

Tyr-alpha-calcitonin gene-related peptide (human) is a synthetic analogue of the human alpha-calcitonin gene-related peptide. It is a peptide or derivative compound that belongs to the calcitonin gene family. This compound is known for its potent vasodilatory effects and is predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia of Aδ and C sensory neurons .

Wissenschaftliche Forschungsanwendungen

Tyr-alpha-calcitonin gene-related peptide (human) has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.

Biology: It is used to study the physiological and pharmacological effects of calcitonin gene-related peptides, including their role in vasodilation and pain transmission.

Medicine: It is investigated for its potential therapeutic applications in conditions such as migraines, where calcitonin gene-related peptide levels are implicated.

Industry: It is used in the development of peptide-based drugs and as a reference standard in analytical methods .

Wirkmechanismus

Target of Action

Tyr-alpha-CGRP (human) is an N-terminal extended tyrosinated analogue of α-calcitonin gene-related peptide (α-CGRP). It primarily targets the amylin receptors AMY1 and AMY3 . These receptors are expressed in COS-7 cells . The interaction with these receptors is crucial for the compound’s function.

Mode of Action

Tyr-alpha-CGRP (human) binds to its primary targets, the amylin receptors AMY1 and AMY3 . This binding is important for the interaction with CGRP receptors . The ligand-binding domain of the CGRP receptor is located at the extracellular domain and transmembrane bundle of CLR, with no direct involvement of RAMP1 but acting allosterically to enable CGRP recognition .

Biochemische Analyse

Biochemical Properties

Tyr-alpha-CGRP (human) plays a significant role in biochemical reactions, particularly in the modulation of vascular tone and pain pathways. It interacts with several enzymes, proteins, and other biomolecules. The primary interaction is with the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), forming a complex that is essential for its biological activity . This interaction leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels, which mediates various downstream effects. Additionally, Tyr-alpha-CGRP (human) can interact with other receptors such as the AMY1 receptor, formed between the calcitonin receptor (CTR) and RAMP1 .

Cellular Effects

Tyr-alpha-CGRP (human) exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, Tyr-alpha-CGRP (human) is involved in the transmission of pain signals and can enhance the release of neurotransmitters . In vascular smooth muscle cells, it induces relaxation and vasodilation by increasing cAMP levels . Furthermore, Tyr-alpha-CGRP (human) can modulate inflammatory responses by affecting the activity of immune cells and the release of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of Tyr-alpha-CGRP (human) involves its binding to the CLR/RAMP1 receptor complex. This binding triggers a conformational change in the receptor, leading to the activation of G-proteins and subsequent stimulation of adenylate cyclase . The increase in cAMP levels activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the modulation of cellular functions. Tyr-alpha-CGRP (human) can also interact with other receptor complexes, such as the AMY1 receptor, and exert similar effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyr-alpha-CGRP (human) can change over time. The stability and degradation of the peptide are critical factors that influence its long-term effects on cellular function. Studies have shown that CGRP levels can be preserved in serum within the first 24 hours when samples are stored at 4°C after clotting and immediate centrifugation . Storage at -80°C for more than six months can result in a decrease in CGRP levels . These temporal changes can impact the interpretation of experimental results and the understanding of the peptide’s long-term effects.

Dosage Effects in Animal Models

The effects of Tyr-alpha-CGRP (human) vary with different dosages in animal models. Low doses of the peptide can induce vasodilation and pain modulation without significant adverse effects . Higher doses may lead to toxic or adverse effects, such as hypotension and increased sensitivity to pain . It is essential to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Tyr-alpha-CGRP (human) is involved in several metabolic pathways, including those related to vasodilation and pain modulation. The peptide interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP . This interaction plays a crucial role in the regulation of vascular tone and nociception. Additionally, Tyr-alpha-CGRP (human) can influence metabolic flux and metabolite levels by modulating the activity of various signaling pathways .

Transport and Distribution

The transport and distribution of Tyr-alpha-CGRP (human) within cells and tissues are mediated by specific transporters and binding proteins. The peptide is predominantly found in the central and peripheral nervous systems, where it is involved in the modulation of pain and vascular responses . It can also be transported to other tissues, such as the cardiovascular system, where it exerts its vasodilatory effects . The distribution of Tyr-alpha-CGRP (human) is influenced by factors such as receptor expression and tissue-specific transport mechanisms.

Subcellular Localization

Tyr-alpha-CGRP (human) is localized in specific subcellular compartments, which can affect its activity and function. The peptide is primarily found in the cytoplasm and at the cell membrane, where it interacts with its receptors . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments and its overall activity . Understanding the subcellular localization of Tyr-alpha-CGRP (human) is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

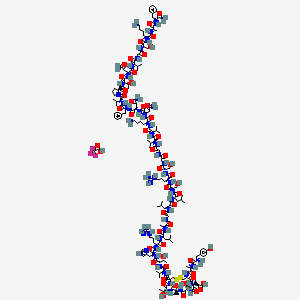

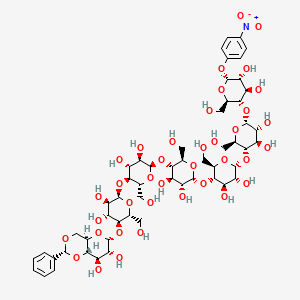

The synthesis of Tyr-alpha-calcitonin gene-related peptide (human) involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of Tyr-alpha-calcitonin gene-related peptide (human) is Tyr-Ala-Cys-Asp-Thr-Ala-Thr-Cys-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2, with a disulfide bridge between Cys3 and Cys8 .

Industrial Production Methods

Industrial production of Tyr-alpha-calcitonin gene-related peptide (human) typically involves large-scale solid-phase peptide synthesis. The process includes the use of automated peptide synthesizers, which facilitate the efficient and accurate assembly of the peptide chain. The final product is then purified using high-performance liquid chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Tyr-alpha-calcitonin gene-related peptide (human) primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

The synthesis of Tyr-alpha-calcitonin gene-related peptide (human) involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide, and deprotection reagents like trifluoroacetic acid. The disulfide bridge formation is achieved through oxidation using reagents like iodine or air oxidation .

Major Products Formed

The major product formed from the synthesis of Tyr-alpha-calcitonin gene-related peptide (human) is the peptide itself, with the correct sequence and disulfide bridge formation. Impurities and by-products are typically removed during the purification process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Alpha-calcitonin gene-related peptide (human): The natural form of the peptide, which has similar biological activities.

Beta-calcitonin gene-related peptide (human): Another isoform of the peptide with similar but distinct physiological roles.

Tyr-alpha-calcitonin gene-related peptide (rat): A synthetic analogue of the rat peptide with similar properties .

Uniqueness

Tyr-alpha-calcitonin gene-related peptide (human) is unique due to its synthetic nature and the presence of an N-terminal tyrosine residue, which is not found in the natural alpha-calcitonin gene-related peptide. This modification allows for specific binding studies and the investigation of receptor interactions .

Eigenschaften

IUPAC Name |

2-[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]-19-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-16-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C172H276N52O51S2.C2HF3O2/c1-78(2)56-105(196-124(237)70-188-138(243)86(17)193-148(253)106(57-79(3)4)203-146(251)102(44-35-53-185-171(180)181)198-151(256)109(62-97-67-184-77-191-97)209-168(273)136(93(24)231)223-165(270)131(84(13)14)217-160(265)118-76-277-276-75-117(213-140(245)87(18)192-142(247)99(175)59-96-47-49-98(232)50-48-96)159(264)208-113(66-127(240)241)156(261)221-133(90(21)228)166(271)195-89(20)141(246)220-134(91(22)229)169(274)214-118)149(254)204-107(58-80(5)6)150(255)212-116(74-227)158(263)200-103(45-36-54-186-172(182)183)147(252)211-114(72-225)143(248)189-68-123(236)187-69-126(239)215-129(82(9)10)164(269)218-130(83(11)12)163(268)201-101(43-32-34-52-174)145(250)206-110(63-120(176)233)153(258)207-111(64-121(177)234)152(257)205-108(61-95-40-29-26-30-41-95)154(259)219-132(85(15)16)170(275)224-55-37-46-119(224)161(266)222-135(92(23)230)167(272)210-112(65-122(178)235)155(260)216-128(81(7)8)162(267)190-71-125(238)197-115(73-226)157(262)199-100(42-31-33-51-173)144(249)194-88(19)139(244)202-104(137(179)242)60-94-38-27-25-28-39-94;3-2(4,5)1(6)7/h25-30,38-41,47-50,67,77-93,99-119,128-136,225-232H,31-37,42-46,51-66,68-76,173-175H2,1-24H3,(H2,176,233)(H2,177,234)(H2,178,235)(H2,179,242)(H,184,191)(H,187,236)(H,188,243)(H,189,248)(H,190,267)(H,192,247)(H,193,253)(H,194,249)(H,195,271)(H,196,237)(H,197,238)(H,198,256)(H,199,262)(H,200,263)(H,201,268)(H,202,244)(H,203,251)(H,204,254)(H,205,257)(H,206,250)(H,207,258)(H,208,264)(H,209,273)(H,210,272)(H,211,252)(H,212,255)(H,213,245)(H,214,274)(H,215,239)(H,216,260)(H,217,265)(H,218,269)(H,219,259)(H,220,246)(H,221,261)(H,222,266)(H,223,270)(H,240,241)(H4,180,181,185)(H4,182,183,186);(H,6,7)/t86-,87-,88-,89-,90+,91+,92+,93+,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,128-,129-,130-,131-,132-,133-,134-,135-,136-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCQLQFAXACYAJ-XAGUUDLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)N)C(C)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)[C@@H](C)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C174H277F3N52O53S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![ethyl 2-[[3-(2-methoxyethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)

![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)

![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)